molecular formula C14H20N2O2 B3954835 1-methyl-4-(2-phenoxypropanoyl)piperazine

1-methyl-4-(2-phenoxypropanoyl)piperazine

Cat. No. B3954835
M. Wt: 248.32 g/mol
InChI Key: UMCFTSGCMZDNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-(2-phenoxypropanoyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through various methods and has shown promising results in preclinical studies.

Scientific Research Applications

1-methyl-4-(2-phenoxypropanoyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in preclinical studies. It has also been studied as a potential treatment for neuropathic pain, Alzheimer's disease, and schizophrenia.

Mechanism of Action

The exact mechanism of action of 1-methyl-4-(2-phenoxypropanoyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. It has also been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and memory formation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. It has also been shown to reduce the levels of glutamate, which is involved in pain perception. Additionally, it has been shown to increase the levels of GABA, which is an inhibitory neurotransmitter involved in anxiety and seizure control.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-methyl-4-(2-phenoxypropanoyl)piperazine in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes associated with this receptor. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-methyl-4-(2-phenoxypropanoyl)piperazine. One area of interest is its potential use as a treatment for Alzheimer's disease. It has been shown to have neuroprotective effects and may be able to prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Another area of interest is its potential use as a treatment for neuropathic pain. It has been shown to have analgesic effects and may be able to reduce pain perception in patients with neuropathic pain. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields of medicine.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of medicine.

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-12(18-13-6-4-3-5-7-13)14(17)16-10-8-15(2)9-11-16/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCFTSGCMZDNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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